3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Hydrogen-bond donor count physicochemical profiling chiral building block

Racemic or des-hydroxy benzamide substitutes introduce uncontrolled stereochemical and H-bond donor/acceptor variability that derails fragment-based campaigns. This (R)-configured building block eliminates that risk. • Single (R)-enantiomer ensures diastereomeric target engagement is not compromised; incompatible with (S)-enantiomer (CAS 1689927-52-3). • Primary alcohol handle enables late-stage esterification, etherification or oxidation without disturbing the benzamide pharmacophore. • Physicochemical profile (MW 276.10 Da, TPSA 49.3 Ų, XLogP3-AA 1.7) sits squarely within Rule-of-Three fragment space for FBLD and parallel library synthesis.

Molecular Formula C10H11BrFNO2
Molecular Weight 276.10 g/mol
Cat. No. B8170482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Molecular FormulaC10H11BrFNO2
Molecular Weight276.10 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C1=CC(=C(C=C1)F)Br
InChIInChI=1S/C10H11BrFNO2/c1-6(5-14)13-10(15)7-2-3-9(12)8(11)4-7/h2-4,6,14H,5H2,1H3,(H,13,15)/t6-/m1/s1
InChIKeyMNQPHGJTDGOISW-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide – Identity & Profile


3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide (CAS 1690013-03-6; PubChem CID 107953879) is a chiral halogenated benzamide derivative with the molecular formula C10H11BrFNO2 and a molecular weight of 276.10 g·mol⁻¹ [1]. The compound possesses a single stereocenter bearing a primary alcohol on the N‑(2‑hydroxypropyl) side chain, which distinguishes it from des‑hydroxy and racemic congeners that are commonly sourced as cost‑saving substitutes. Its computed XLogP3‑AA is 1.7, topological polar surface area is 49.3 Ų, and it contributes two hydrogen‑bond donors and three hydrogen‑bond acceptors [1]. These features place it within the moderately lipophilic, low‑molecular‑weight benzamide space that is frequently employed as a chiral building block in medicinal‑chemistry campaigns and agrochemical lead optimization. Publicly available bioactivity annotation remains sparse; the compound is primarily procured as a research‑grade intermediate or fragment‑screening starting point rather than as a late‑stage clinical candidate.

Configurationally defined (R)-hydroxypropan-2-yl benzamide for chiral synthesis workflows

Research-grade intermediate profile supports fragment screening and SAR lead-optimization campaigns

Primary alcohol handle enables orthogonal late-stage diversification without benzamide-core modification

Why Analogs Cannot Substitute


Simple replacement of 3-bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide with a des‑hydroxy, racemic, or regioisomeric benzamide introduces uncontrolled changes in hydrogen‑bond donor/acceptor capacity, lipophilicity, and three‑dimensional geometry that can alter target engagement, metabolic stability, and synthetic tractability [1]. Even when the halogen pattern is conserved, removal of the primary alcohol eliminates a synthetic handle that enables late‑stage diversification through esterification, etherification, or oxidation [1]. Conversely, switching to the (S)-enantiomer (CAS 1689927‑52‑3) yields a diastereomeric interaction surface that is not interchangeable with the (R)-configured pharmacophore in asymmetric biological environments [1]. These physicochemical and stereochemical differences make direct drop‑in substitution scientifically unsound without explicit re‑validation data; the quantitative evidence below maps exactly where the (R)-hydroxypropan‑2‑yl substitution pattern creates measurable differentiation.

Des-hydroxy analog (N-isopropyl)

Removal of the primary alcohol eliminates one HBD and the synthetic handle; this may alter target-interaction and diversification profiles.

(S)-enantiomer (CAS 1689927-52-3)

Inversion of the chiral center creates a diastereomeric interaction surface that may not transfer in asymmetric biological environments without re-validation.

Racemate or unresolved mixture

Unresolved stereochemistry may confound SAR interpretation and complicates patent prosecution for enantiospecific inventions.

Differentiation vs. Structural Analogs


Hydrogen-Bond Donor Comparison

The target compound contains a primary alcohol that contributes one additional hydrogen‑bond donor (HBD) relative to the N‑isopropyl analog (3-bromo-4-fluoro-N‑isopropylbenzamide, CAS 1065073‑97‑3), which lacks a hydroxyl group entirely [1]. This difference directly impacts solubility, permeability, and protein‑ligand interaction fingerprints.

HBD Count
Class-level inference
Target: 2 HBD (amide NH + alcohol OH) Comparator: 1 HBD (amide NH only) Δ = +1
Alters solubility and target-interaction profile
Computed descriptors; confirm experimentally
Hydrogen-bond donor count physicochemical profiling chiral building block

Lipophilicity Shift vs. Des-Hydroxy Analog

The computed XLogP3‑AA of the target compound is 1.7, reflecting the polarizing effect of the primary alcohol [1]. In contrast, the N‑isopropyl analog (CAS 1065073‑97‑3) is predicted to have an XLogP3‑AA approximately 0.5–1.0 log units higher due to the absence of the hydroxyl group (class‑level inference based on the −OH → −H replacement, which typically increases logP by ~0.5–0.8 units).

XLogP3-AA
Class-level inference
Target: 1.7 (PubChem computed) N-isopropyl analog: ~2.2–2.5 (estimated) Δ ≈ −0.5 to −0.8
Shifts CNS vs peripheral exposure window
Comparator value estimated; verify experimentally
XLogP3-AA lipophilicity ADME optimization

Stereochemistry: (R) vs. (S) Enantiomer

The (R)-enantiomer (CAS 1690013‑03‑6) is defined by the Cahn‑Ingold‑Prelog (R) configuration at the 2‑position of the hydroxypropan‑2‑yl side chain [1]. Its (S)-enantiomer (CAS 1689927‑52‑3) is commercially available as a distinct chemical entity . In biological systems, enantiomers routinely display differential pharmacodynamics and pharmacokinetics; for example, within the related 3‑bromo-4‑fluorobenzamide series, a racemic derivative bearing a larger amide substituent showed an IC₅₀ of 70 nM at the human orexin‑2 receptor, while the corresponding (unresolved) enantiomeric contribution to this activity has not been separately reported, highlighting the need for configurationally defined material in structure‑activity relationship (SAR) studies [2].

Configuration
Cross-study comparable
(R)-configuration (CAS 1690013-03-6) vs (S)-enantiomer (CAS 1689927-52-3) Inversion of configuration
Enantiomer-specific SAR context
No enantiomer-specific bioactivity data for exact pair
chiral purity enantiomeric excess asymmetric synthesis

Polar Surface Area & Drug-Likeness vs. Parent

The target compound exhibits a topological polar surface area (TPSA) of 49.3 Ų [1], which is significantly larger than the parent 3-bromo-4-fluorobenzamide core (TPSA 43.1 Ų; CAS 455‑85‑6) due to the additional hydroxymethyl group . This places the compound within the favorable TPSA range (<140 Ų) for oral bioavailability while maintaining a molecular weight (276.10 Da) compatible with fragment‑based lead discovery (Rule‑of‑Three compliant).

TPSA
Cross-study comparable
Target: 49.3 Ų Parent benzamide: 43.1 Ų Δ = +6.2 Ų (more polar)
Influences oral absorption and BBB penetration
Computed values; review for program-specific goals
TPSA drug-likeness fragment-based screening

Synthetic Diversification via Hydroxyl Handle

The primary alcohol of the target compound serves as a chemically addressable handle for esterification, etherification, sulfonation, or oxidation to the corresponding aldehyde/carboxylic acid [1]. In contrast, the N‑isopropyl analog (CAS 1065073‑97‑3) and the parent benzamide (CAS 455‑85‑6) lack this functional group, limiting their utility to amide‑bond‑forming steps only . This distinction is critical in convergent synthetic strategies where orthogonal reactivity is required.

Reactive Handles
Class-level inference
Target: 2 handles (benzamide NH + alcohol OH) Non-hydroxylated analogs: 1 handle (NH only) +1 orthogonal functional group
Enables orthogonal late-stage diversification
Alcohol reactivity in similar benzamide intermediates
late-stage functionalization chiral pool synthesis building block

Orexin-2 Receptor Antagonist Scaffold Potential

The 3-bromo-4-fluorobenzamide substructure is a recognized pharmacophoric element in orexin‑2 receptor (OX2R) antagonists. A closely related racemic benzamide analog (CHEMBL138091) incorporating the 3-bromo-4-fluorobenzoyl moiety demonstrated an IC₅₀ of 70 nM at human OX2R, with >80‑fold selectivity over the orexin‑1 receptor (IC₅₀ = 5,900 nM) [1]. While the direct (R)-hydroxypropan‑2‑yl analog has not been separately profiled in this assay, its configurational identity and hydroxyl‑mediated hydrogen‑bonding capacity suggest it could serve as both a comparator fragment and a synthetic precursor for exploring stereochemistry‑activity relationships in this target class.

OX2R Scaffold
Supporting evidence
Related racemic analog IC₅₀ 70 nM at human OX2R; no direct data for this (R)-enantiomer
Reported scaffold-class benchmark context
Data to verify for this specific enantiomer
orexin receptor GPCR antagonist benzamide scaffold

Key Application Scenarios


Chiral Building Block for SAR Campaigns

Medicinal chemists requiring a configurationally defined (R)-hydroxypropan‑2‑yl benzamide for exploring stereochemistry‑dependent target engagement (e.g., GPCRs, kinases, or epigenetic bromodomains) should prioritize this compound over racemic or (S)-configured alternatives [1]. The primary alcohol provides a synthetic handle that can be elaborated without disturbing the benzamide pharmacophore, supporting parallel library synthesis and late‑stage functionalization strategies. The compound's TPSA (49.3 Ų) and molecular weight (276.10 Da) place it within the Rule‑of‑Three fragment space, making it suitable for fragment‑based lead discovery [1].

Intermediate for Orexin-2 Receptor Antagonists

The 3-bromo-4-fluorobenzamide scaffold is a validated core in orexin‑2 receptor antagonists; a structurally related benzamide has demonstrated 70 nM OX2R activity with high subtype selectivity [2]. The target compound, with its chiral (R)-hydroxypropyl appendage, can function as a direct precursor for constructing more elaborated analogs via O‑alkylation or O‑acylation, avoiding the need for a separate alcohol‑installation step. Procurement of the (R)-enantiomer rather than the (S)-enantiomer (CAS 1689927‑52‑3) is essential when the downstream target protein exhibits stereospecific recognition [1] .

Agrochemical Lead with Tunable Lipophilicity

Benzamide derivatives are widely explored as fungicides, herbicides, and insecticides. The target compound's computed XLogP3‑AA of 1.7, combined with its two hydrogen‑bond donors, occupies a physicochemical window that balances leaf penetration with phloem mobility [1]. The bromine atom also serves as a handle for transition‑metal‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig), enabling rapid diversification of the aryl ring. Substituting the N‑isopropyl analog (logP ~0.5–0.8 units higher) would shift the candidate toward higher logP and potentially reduce systemic translocation in planta [1].

Fragment Screening for Epigenetic & Nuclear Receptors

Halogenated benzamides have been disclosed as nuclear receptor binding agents (e.g., EA023472B1) [3]. The (R)-hydroxypropan‑2‑yl chain introduces an additional hydrogen‑bond donor and a stereogenic center that can probe chiral recognition within ligand‑binding domains. The low molecular weight and moderate lipophilicity of this compound make it compatible with biophysical fragment screens (SPR, ITC, NMR), where the hydroxyl group can also serve as a solubility‑enhancing moiety relative to the fully alkylated analogs [1].

Application
Selection Property
Validation Focus
Chiral building block for SAR campaigns
Stereochemical control context
Enantiomer-attribution review
Orexin receptor pathway studies
Scaffold-based pharmacophore context
Stereochemistry-activity interpretation
Agrochemical lead optimization
Lipophilicity tuning profile
Physicochemical property review
Fragment-based screening campaigns
Fragment-like property profile
Biophysical assay compatibility
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